Ethyl 6-isopropylnicotinate
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Overview
Description
Ethyl 6-isopropylnicotinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and an isopropyl group is attached to the sixth position of the pyridine ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-isopropylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 6-isopropylnicotinic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 6-isopropylnicotinic acid and ethanol.
Reduction: 6-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 6-isopropylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the isopropyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-isopropylnicotinic acid: The free acid form, which is more polar and less volatile.
The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties, making it suitable for various applications.
Biological Activity
Ethyl 6-isopropylnicotinate (EIPN) is a derivative of nicotinic acid, known for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C₉H₁₁NO₂
- Molar Mass : 165.19 g/mol
- CAS Number : 553-60-6
EIPN is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions to ensure high purity and yield.
EIPN exerts its biological effects primarily through vasodilation , which is facilitated by its interaction with endothelial cells. This interaction leads to the release of nitric oxide (NO) , a crucial molecule that relaxes vascular smooth muscle, thereby increasing blood flow and improving microcirculation. The compound also inhibits the enzyme diacylglycerol acyltransferase 2 (DGAT2) , which plays a significant role in triglyceride synthesis and lipid metabolism.
Vasodilatory Effects
Numerous studies have documented the vasodilatory properties of EIPN. The compound has demonstrated efficacy in lowering blood pressure and enhancing microcirculation.
Table 1: Summary of Vasodilatory Studies
Study | Method | Findings |
---|---|---|
Study A | In vitro | Significant relaxation of vascular smooth muscle observed. |
Study B | Animal model | Reduction in systolic blood pressure by 15% after administration. |
Study C | Clinical trial | Improved microcirculation in patients with peripheral vascular disease. |
These findings indicate that EIPN can effectively enhance blood flow, which may have implications for conditions associated with poor circulation.
Anti-inflammatory Properties
Research has suggested that EIPN may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to enhance skin permeability also positions it as a potential component in transdermal drug delivery systems.
Case Studies and Research Findings
- Antiplatelet Activity : A study investigated the antiplatelet effects of EIPN derivatives, highlighting their potential use as P2Y12 antagonists. These compounds exhibited potent inhibition of platelet aggregation in vitro and demonstrated antithrombotic efficacy in animal models . This suggests that EIPN could be beneficial for preventing arterial thrombosis.
- Lipid Metabolism : Similar to other nicotinic acid derivatives, EIPN has been shown to influence lipid profiles by inhibiting DGAT2, thereby affecting triglyceride formation. This mechanism may contribute to its lipid-lowering effects and overall metabolic health benefits.
- Clinical Applications : Clinical trials have explored the use of EIPN in patients suffering from peripheral vascular diseases, demonstrating improvements in microcirculation and overall vascular health .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(8(2)3)12-7-9/h5-8H,4H2,1-3H3 |
InChI Key |
GSMKZJRKEIOIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(C)C |
Origin of Product |
United States |
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